Technical Whitepaper: Chemical Structure, Synthesis, and Applications of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride
Technical Whitepaper: Chemical Structure, Synthesis, and Applications of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride
Executive Summary
In the landscape of modern drug discovery and asymmetric organic synthesis, chiral amino alcohols serve as foundational building blocks. (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a highly versatile, enantiomerically pure intermediate characterized by a propanol backbone, a primary amine, and a stereodefined phenyl group at the C2 position. This specific spatial arrangement is critical for synthesizing active pharmaceutical ingredients (APIs) that require precise stereochemical orientation to interact with biological targets, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors and neurological modulators [1, 2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, validated synthetic methodologies, and analytical characterization of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride, adhering to rigorous scientific standards.
Physicochemical Profiling & Structural Elucidation
The structural integrity of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is dictated by its chiral center at C2. The hydrochloride salt form is specifically chosen over the free base to enhance stability against oxidative degradation, improve solubility in aqueous and polar organic media, and facilitate purification via crystallization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesized from computational and experimental databases [1]:
| Property | Value / Description |
| Chemical Name | (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride |
| Molecular Formula | C₉H₁₃NO • HCl (C₉H₁₄ClNO) |
| Molecular Weight | 187.67 g/mol (Free base: 151.21 g/mol ) |
| Base CAS Number | 127298-24-2 |
| Stereochemistry | (R)-configuration at C2 |
| Appearance | White to off-white crystalline powder |
| Topological Polar Surface Area (TPSA) | 46.3 Ų (Free base) |
| Solubility Profile | Highly soluble in H₂O, Methanol, Ethanol; Insoluble in Hexane |
Synthetic Methodology & Enantiomeric Resolution
Achieving high enantiomeric excess (ee > 99%) is the primary challenge in synthesizing (R)-3-Amino-2-phenyl-propan-1-ol. The most robust and self-validating approach involves the stereospecific reduction of a chiral precursor, such as (R)-3-amino-2-phenylpropanoic acid, followed by hydrochloride salt formation.
Causality in Reagent Selection
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Reducing Agent (Borane-THF): Unlike Lithium Aluminum Hydride (LiAlH₄), which can be overly aggressive and risk partial racemization or cleavage of sensitive moieties, Borane-THF (BH₃·THF) selectively and mildly reduces the carboxylic acid to the alcohol while complexing with the amine, preserving the delicate C2 stereocenter.
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Salt Formation (HCl in Dioxane): Using anhydrous HCl in dioxane prevents the hydrolysis side-reactions that aqueous HCl might induce, ensuring the precipitation of a highly pure, anhydrous hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Reduction of the Chiral Acid
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Preparation: Purge a 500 mL three-neck round-bottom flask with inert Argon gas.
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Dissolution: Suspend 10.0 g (60.5 mmol) of (R)-3-amino-2-phenylpropanoic acid in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice-water bath.
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Addition: Dropwise, add 150 mL of a 1.0 M solution of BH₃·THF (150 mmol, 2.5 eq) over 45 minutes. Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized heating that could degrade the stereocenter.
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Reflux: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 12 hours.
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Quenching: Cool the reaction to 0°C and cautiously quench with 30 mL of Methanol to destroy excess borane. Concentrate the mixture under reduced pressure.
Step 2: Free Base Isolation
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Extraction: Dissolve the crude residue in 100 mL of 1M NaOH (aqueous) and extract with Ethyl Acetate (3 x 75 mL).
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Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude (R)-3-amino-2-phenyl-propan-1-ol free base.
Step 3: Hydrochloride Salt Formation
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Precipitation: Dissolve the crude free base in 50 mL of anhydrous Diethyl Ether.
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Acidification: While stirring vigorously at 0°C, add 4.0 M HCl in Dioxane dropwise until the pH reaches 2. A white crystalline solid will immediately precipitate.
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Filtration: Filter the solid under vacuum, wash with cold Diethyl Ether (2 x 20 mL), and dry in a vacuum oven at 40°C for 24 hours to yield the final API-grade salt.
Diagram 1: Step-by-step synthetic workflow for (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride.
Mechanistic Applications in Drug Discovery
The structural topology of (R)-3-Amino-2-phenyl-propan-1-ol makes it an ideal pharmacophore scaffold. The phenyl ring provides a lipophilic anchor for π-π stacking or hydrophobic pocket insertion, while the amino and hydroxyl groups offer versatile vectors for hydrogen bonding or further synthetic elaboration.
Role in CETP Inhibitors
Derivatives of 3-amino-2-phenylpropan-1-ol have been heavily utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors [3]. CETP facilitates the transfer of cholesteryl esters from cardio-protective High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL).
By incorporating the (R)-3-amino-2-phenylpropyl moiety, researchers can synthesize inhibitors that precisely fit into the hydrophobic tunnel of the CETP enzyme. The (R)-configuration ensures that the phenyl ring optimally engages with the hydrophobic residues of the CETP binding site, effectively blocking the lipid transfer mechanism and thereby raising HDL-C levels while lowering LDL-C [3].
Diagram 2: Pharmacological mechanism of CETP inhibition utilizing (R)-amino alcohol derivatives.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed. Enantiomeric purity is the most critical quality attribute.
Step-by-Step Chiral HPLC Protocol
To validate the (R)-configuration and rule out racemization, Chiral High-Performance Liquid Chromatography (HPLC) is employed.
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Sample Preparation: Dissolve 5 mg of the synthesized hydrochloride salt in 1 mL of mobile phase. Neutralize in situ with 1 drop of Diethylamine (DEA) to generate the free base, which interacts optimally with the chiral stationary phase.
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Column Selection: Use a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Causality: The cellulose-based chiral stationary phase provides excellent enantiorecognition for aromatic amino alcohols via hydrogen bonding and π-π interactions.
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Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v). Causality: The addition of 0.1% DEA is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp, baseline-resolved chromatograms.
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Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
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Validation: Inject a racemic standard of 3-amino-2-phenyl-propan-1-ol to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample. An ee of >99% is confirmed if the peak corresponding to the (S)-enantiomer is absent or accounts for <0.5% of the total Area Under the Curve (AUC).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol" PubChem,[Link]
- Ali, A., et al. "Cholesteryl Ester Transfer Protein Inhibitors." U.S. Patent No. 8,865,707 B2, U.S. Patent and Trademark Office, 21 Oct. 2014.
